molecular formula C12H11NO3 B5658399 methyl 3-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxylate

methyl 3-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxylate

Cat. No. B5658399
M. Wt: 217.22 g/mol
InChI Key: ZNCUPPCJISULRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including methyl 3-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxylate, often involves complex reactions that yield a variety of functionalized compounds. For instance, the synthesis of 4-ethyl-2-propyl-3-substitutedpyrrolo[3,4-b]quinoline-1,9-dione derivatives showcases the preparation and spectral properties elucidation of these compounds, which may share synthesis pathways with the compound (Es, Staskun, & Piggott, 2006). Additionally, the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates as potential dyes suggests varied cyclization methods that could be applied to similar quinoline derivatives (Bojinov & Grabchev, 2003).

Molecular Structure Analysis

The molecular and crystal structure of closely related compounds, such as 1-methyl-3-[(3-methylthio-4-quinolyl)thio]-1,4-dihydro-4-oxo-quinoline, provides valuable insights into the conformation and intramolecular interactions present in methyl 3-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxylate. These studies reveal skew conformations and cis orientations of substituents, which are crucial for understanding the compound's reactivity and properties (Kubicki, Borowiak, Boryczka, & Máslankiewicz, 1991).

Chemical Reactions and Properties

The reactivity and chemical properties of methyl 3-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxylate can be inferred from related research, such as the study on the reaction of methyl 3-amino-4-cyano-5-methylthiothiophene-2-carboxylate, which outlines the formation of polyfunctionalized quinolines (Tominaga, Luo, & Castle, 1994). These reactions highlight the compound's versatility in forming complex structures with biological relevance.

Physical Properties Analysis

Investigations into the physical properties of similar compounds, such as methylation studies of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, offer insights into the solubility, stability, and phase behavior of methyl 3-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxylate. These studies are pivotal for determining the compound's utility in various applications (Kovalenko et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and conditions, are crucial for understanding the compound's potential applications. Research on direct C-C bond cleavage of 1,3-dicarbonyl compounds provides a foundation for understanding the reactivity patterns of quinoline derivatives (Zhou et al., 2021). This knowledge is essential for the synthesis and functionalization of methyl 3-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxylate.

properties

IUPAC Name

methyl 3-methyl-2-oxo-1H-quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-10(12(15)16-2)8-5-3-4-6-9(8)13-11(7)14/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCUPPCJISULRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2NC1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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